2-Pyrrolidinone, 1-(1,2-propadienyl)-
CAS No.: 17426-48-1
Cat. No.: VC18825342
Molecular Formula: C7H9NO
Molecular Weight: 123.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 17426-48-1 |
|---|---|
| Molecular Formula | C7H9NO |
| Molecular Weight | 123.15 g/mol |
| Standard InChI | InChI=1S/C7H9NO/c1-2-5-8-6-3-4-7(8)9/h5H,1,3-4,6H2 |
| Standard InChI Key | FZTSFGOPSSORDI-UHFFFAOYSA-N |
| Canonical SMILES | C=C=CN1CCCC1=O |
Introduction
Structural and Molecular Characteristics
The molecular structure of 2-pyrrolidinone, 1-(1,2-propadienyl)-, features a pyrrolidinone core—a cyclic amide with a five-membered ring—modified by a 1,2-propadienyl (allenyl) substituent at the nitrogen atom. The compound’s IUPAC name, 1-(propa-1,2-dien-1-yl)pyrrolidin-2-one, reflects this substitution pattern. Key structural attributes include:
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Ring System: The pyrrolidinone ring adopts a puckered conformation, with the carbonyl group at position 2 contributing to polarity and hydrogen-bonding capacity .
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Propadienyl Group: The allene substituent introduces sp-hybridized carbons, creating a conjugated system that enhances electrophilicity and susceptibility to cycloaddition reactions.
Table 1: Molecular Properties of 2-Pyrrolidinone, 1-(1,2-Propadienyl)-
| Property | Value |
|---|---|
| CAS Number | 17426-48-1 |
| Molecular Formula | |
| Molecular Weight | 123.15 g/mol |
| IUPAC Name | 1-(Propa-1,2-dien-1-yl)pyrrolidin-2-one |
The propadienyl group’s linear geometry and electron-deficient central carbon make this compound highly reactive toward nucleophiles and dienophiles, distinguishing it from simpler N-alkylpyrrolidinones .
Synthesis and Manufacturing
While no industrial-scale synthesis has been reported for 2-pyrrolidinone, 1-(1,2-propadienyl)-, laboratory methods can be inferred from analogous compounds. A plausible route involves the nucleophilic substitution of 2-pyrrolidinone with propargyl bromide under basic conditions:
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Reaction Setup:
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Mechanism:
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Deprotonation of 2-pyrrolidinone generates a resonance-stabilized amide ion.
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Propargyl bromide undergoes substitution, transferring the propargyl group to the nitrogen.
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Subsequent base-induced isomerization converts the propargyl group to the propadienyl (allene) form.
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Table 2: Hypothetical Synthesis Conditions
| Parameter | Condition |
|---|---|
| Solvent | Dimethylformamide (DMF) |
| Temperature | 0–25°C |
| Reaction Time | 12–24 hours |
| Yield | Not reported |
Challenges include controlling regioselectivity and avoiding polymerization of the allene group. Alternative approaches may involve transition-metal catalysis to install the propadienyl moiety .
Chemical Reactivity and Reaction Pathways
The compound’s reactivity arises from two key sites: the lactam ring and the propadienyl group.
Lactam Ring Reactions
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Hydrolysis: Under acidic or basic conditions, the lactam ring may hydrolyze to form a linear amide. For example, in aqueous HCl, it could yield 4-aminopenta-2,3-dienoic acid, though this remains speculative .
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Alkylation: The nitrogen’s lone pair facilitates alkylation with electrophiles like alkyl halides, producing N,N-dialkyl derivatives.
Propadienyl Group Reactions
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Cycloadditions: The allene participates in [2+2] and [4+2] cycloadditions. For instance, reaction with maleic anhydride may yield bicyclic adducts.
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Nucleophilic Attack: The central allene carbon is susceptible to nucleophilic addition, potentially forming branched amines or thioethers .
Representative Reaction
| Compound | Activity | Source |
|---|---|---|
| 2-Pyrrolidinone | GABA metabolite | HMDB |
| 1-Vinyl-2-pyrrolidinone | Polymer precursor (PVP) | PubChem |
| 1-(Propadienyl) derivative | Hypothetical antibacterial | Inference |
Analytical Characterization
Key techniques for identifying 2-pyrrolidinone, 1-(1,2-propadienyl)- include:
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NMR Spectroscopy: NMR would show distinct allene protons (δ 5.0–6.0 ppm) and lactam carbonyl (δ 170–175 ppm in ).
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Mass Spectrometry: Expected molecular ion peak at m/z 123.15 with fragmentation patterns indicating loss of CO () .
Research Challenges and Future Directions
Current limitations include:
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Synthetic Complexity: Low yields and side reactions during allene formation.
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Stability Issues: Propadienyl groups are prone to dimerization or oxidation.
Future work should prioritize:
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Optimizing catalytic systems for regioselective synthesis.
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Exploring biocatalytic routes using aminotransferases.
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Screening for antimicrobial or anticancer activity in vitro.
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